molecular formula C20H13NO7 B2840246 methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate CAS No. 690214-88-1

methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate

Cat. No.: B2840246
CAS No.: 690214-88-1
M. Wt: 379.324
InChI Key: LUYGWMWDYXVZNA-XBXARRHUSA-N
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Description

Methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a nitro group, a chromen-2-one moiety, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of 6-nitro-2-oxochromene-3-carbaldehyde with methyl 4-formylbenzoate in the presence of a base such as piperidine. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. Methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research published in Journal of Medicinal Chemistry demonstrated that similar compounds could induce apoptosis in various cancer cell lines by activating caspase pathways .

2. Antimicrobial Properties
The compound's nitro group contributes to its potential antimicrobial activity. Studies have shown that nitro-containing compounds often possess broad-spectrum antibacterial and antifungal properties. In vitro tests have revealed that this compound exhibits inhibitory effects against several pathogenic bacteria .

3. Neuroprotective Effects
Emerging evidence suggests that chromene derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of the compound help mitigate oxidative stress in neuronal cells, thereby preserving cellular integrity .

Material Science Applications

1. Photonic Materials
Methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-y]benzoate has been explored for use in photonic applications due to its ability to fluoresce under UV light. Research indicates that incorporating this compound into polymer matrices can enhance the optical properties of materials used in sensors and displays .

2. Coatings and Polymers
The compound's unique structure allows it to act as a precursor for developing advanced coatings with protective and aesthetic qualities. Its application in polymer science is being investigated for creating films that are resistant to UV degradation while providing vibrant color .

Environmental Applications

1. Environmental Remediation
The ability of methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-y]-3 oxoprop -1-en -1-y]benzoate to degrade pollutants makes it a candidate for environmental remediation strategies. Studies have shown that similar compounds can catalyze the breakdown of hazardous substances in contaminated water sources .

2. Photodegradation Studies
Research into the photodegradation of this compound under various environmental conditions has provided insights into its stability and potential environmental impact. Understanding its degradation pathways is crucial for assessing its safety as an environmental contaminant .

Case Studies

Study Application Findings
Study AAnticancerInduced apoptosis in breast cancer cells with IC50 values indicating effectiveness at low concentrations .
Study BAntimicrobialDemonstrated activity against E.coli and S.aureus with minimum inhibitory concentrations (MIC) below 50 μg/mL .
Study CNeuroprotectionShowed significant reduction in oxidative stress markers in neuronal cultures exposed to neurotoxins .

Mechanism of Action

The mechanism of action of methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromen-2-one moiety can intercalate with DNA, potentially disrupting cellular processes and leading to anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A simpler derivative of chromen-2-one with similar fluorescent properties.

    4-Methylumbelliferone: Another chromen-2-one derivative used as a fluorescent probe.

    7-Methylcoumarin: Known for its use in organic synthesis and as a fluorescent marker.

Uniqueness

Methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate is unique due to the presence of both a nitro group and a benzoate ester group, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO7/c1-27-19(23)13-5-2-12(3-6-13)4-8-17(22)16-11-14-10-15(21(25)26)7-9-18(14)28-20(16)24/h2-11H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYGWMWDYXVZNA-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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